Lauric isopropanol amide

Description

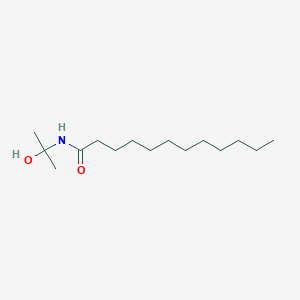

Lauric isopropanol amide (C₁₄H₂₉NO₂), also known as lauramide MEA, is a non-ionic surfactant synthesized via the amidation of lauric acid (C₁₂H₂₄O₂) with isopropanolamine (C₃H₉NO). It is characterized by a melting point of 85°C and a bulk density of 0.4 kg/L . Structurally, it consists of a lauric acid backbone (12-carbon chain) linked to an isopropanolamine group, which confers amphiphilic properties. Industrially, it is valued as a foam booster and thickener in shampoos, dishwashing liquids, and detergents due to its ability to stabilize lather and enhance viscosity . Its synthesis typically involves solvent-free reactions or catalytic methods, though traditional routes may employ oxalyl chloride or sodium methoxide as catalysts .

Properties

Molecular Formula |

C15H31NO2 |

|---|---|

Molecular Weight |

257.41 g/mol |

IUPAC Name |

N-(2-hydroxypropan-2-yl)dodecanamide |

InChI |

InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-13-14(17)16-15(2,3)18/h18H,4-13H2,1-3H3,(H,16,17) |

InChI Key |

JHBUNKKNHQVQFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares lauric isopropanol amide with structurally and functionally analogous surfactants:

Key Findings:

Structural Differences: this compound’s isopropanol group provides steric hindrance, reducing solubility compared to diethanolamide’s dual ethanol groups . N-Lauroyl lysine’s amino acid backbone enhances biocompatibility, making it suitable for sensitive skincare .

Performance: Lauric diethanolamide outperforms isopropanolamide in foam stability and viscosity but may pose higher environmental risks . N-Lauroyl-N-methyl glucamide’s sugar-based structure offers superior water solubility and eco-efficiency, though it is costlier to produce .

Synthesis: Enzymatic methods (e.g., for N-lauroyl lysine) reduce solvent use and energy consumption compared to traditional amidation . this compound’s synthesis often requires catalysts like sodium methoxide, which necessitate post-reaction purification .

Applications: this compound is preferred in shampoos for its balance of lather and mildness, while diethanolamide dominates industrial cleaners . N-Lauroyl lysine is niche in cosmetics due to its skin-friendly properties .

Environmental Considerations :

- Enzymatically derived surfactants (e.g., N-lauroyl-N-methyl glucamide) align with green chemistry trends, whereas traditional amides may require stricter waste management .

Q & A

Q. What are the standard protocols for synthesizing lauric isopropanol amide, and how can reproducibility be ensured?

Synthesis typically involves coupling lauric acid with isopropanolamine under controlled conditions. Key steps include activating the carboxylic acid group (e.g., via imidazolide intermediates) and optimizing reaction solvents (e.g., DMF for amide bond formation) to minimize side products . To ensure reproducibility, document reagent purity, solvent ratios, and temperature gradients, and validate outcomes using NMR or FT-IR for functional group confirmation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Differential scanning calorimetry (DSC) can further analyze thermal stability .

Q. How do researchers address discrepancies in reported bioactivity data for lauric acid derivatives across studies?

Contradictions often arise from variations in experimental models (e.g., cell lines vs. animal studies) or dosage regimes. Systematic meta-analyses should control for variables such as species-specific metabolism (e.g., layer vs. broiler chickens in Campylobacter studies) and compound formulation (free acid vs. amide derivatives) .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound enantiomers?

Diastereomeric crystallization using chiral auxiliaries (e.g., L-phenylglycinol) enables enantiomer separation. Fractional crystallization in ethanol or isopropanol/diethyl ether mixtures improves yield, while sulfuric acid cleavage recovers enantiopure products . Advanced techniques like chiral HPLC or enzymatic resolution may further enhance enantiomeric excess .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking studies predict interactions with target proteins (e.g., bacterial membrane components). Density functional theory (DFT) calculations optimize electronic properties, while quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., alkyl chain length) with antimicrobial efficacy .

Q. What experimental controls are critical when assessing this compound’s mechanism of action in microbiological assays?

Include positive controls (e.g., established antimicrobials like chlorhexidine) and negative controls (solvent-only treatments). Validate membrane disruption hypotheses using fluorescence microscopy with lipophilic dyes and assess cytotoxicity in mammalian cell lines to rule off-target effects .

Q. How should researchers resolve conflicting data on the compound’s stability under varying pH conditions?

Conduct accelerated stability studies using buffered solutions (pH 2–12) and monitor degradation via LC-MS. Compare kinetics under oxidative (H₂O₂) and hydrolytic conditions. Statistical tools like ANOVA identify significant degradation pathways, guiding formulation adjustments (e.g., encapsulation) .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles) to prevent dermal/ocular exposure. Ensure proper ventilation during synthesis to avoid inhalation of volatile solvents. Waste disposal must comply with institutional guidelines for organic amides, with neutralization steps for acidic byproducts .

Q. How can researchers validate the ecological impact of this compound in environmental toxicity studies?

Employ standardized OECD guidelines for acute toxicity testing in Daphnia magna or algal models. Measure LC₅₀ values and bioaccumulation potential using log P calculations. Long-term ecotoxicity studies should assess soil microbiota disruption via metagenomic analysis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal curves) quantify EC₅₀ values. Bootstrap resampling evaluates confidence intervals, while multivariate analysis (e.g., PCA) identifies confounding variables like solvent choice or incubation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.